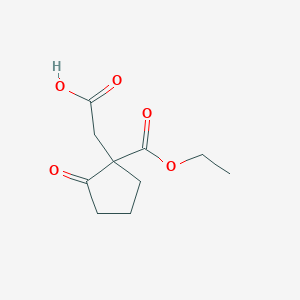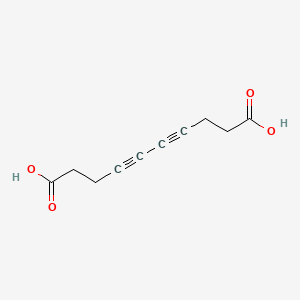
4,6-Decadiynedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Decadiynedioic acid is an organic compound with the molecular formula C₁₀H₁₀O₄ It is characterized by the presence of two acetylenic bonds (triple bonds) in its structure, which makes it a diynedioic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4,6-Decadiynedioic acid can be synthesized through various methods. One common approach involves the oxidative coupling of terminal alkynes. This method typically uses copper(I) salts as catalysts under mild conditions. The reaction proceeds through the formation of a copper-acetylide intermediate, which then undergoes oxidative coupling to form the diynedioic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Decadiynedioic acid undergoes various types of chemical reactions, including:
Oxidation: The acetylenic bonds can be oxidized to form diketones or other oxidized products.
Reduction: The triple bonds can be reduced to form alkenes or alkanes.
Substitution: The carboxylic acid groups can undergo substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Reagents such as alcohols, amines, and acid chlorides are commonly used for esterification and amidation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones, while reduction can produce alkenes or alkanes. Substitution reactions can result in esters, amides, or other functionalized derivatives.
Applications De Recherche Scientifique
4,6-Decadiynedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including polymers and materials with unique electronic properties.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.
Industry: this compound is used in the production of specialty chemicals, coatings, and advanced materials.
Mécanisme D'action
The mechanism of action of 4,6-Decadiynedioic acid depends on its specific application. In chemical reactions, the acetylenic bonds and carboxylic acid groups play a crucial role in determining reactivity and product formation. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
4,6-Decadiynedioic acid can be compared with other similar compounds, such as:
4,6-Decadiyne: Lacks the carboxylic acid groups, making it less reactive in certain types of reactions.
Decanedioic acid: Lacks the acetylenic bonds, resulting in different chemical properties and reactivity.
4,6-Decadiynediol: Contains hydroxyl groups instead of carboxylic acid groups, leading to different reactivity and applications.
Propriétés
Numéro CAS |
5714-92-1 |
|---|---|
Formule moléculaire |
C10H10O4 |
Poids moléculaire |
194.18 g/mol |
Nom IUPAC |
deca-4,6-diynedioic acid |
InChI |
InChI=1S/C10H10O4/c11-9(12)7-5-3-1-2-4-6-8-10(13)14/h5-8H2,(H,11,12)(H,13,14) |
Clé InChI |
OXPJAFSDHMKHBU-UHFFFAOYSA-N |
SMILES canonique |
C(CC(=O)O)C#CC#CCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Tert-butyl-2-[(dimethylamino)methyl]-6-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14728330.png)
![4-{Bis[4-(dimethylamino)phenyl]methyl}-2-ethoxyphenol](/img/structure/B14728341.png)
![(4Ar,4bs,6as,7s,9as,9br,11ar)-6a-methyl-2-oxohexadecahydroindeno[5,4-f]chromen-7-yl acetate](/img/structure/B14728345.png)
![N-[(4-benzothiazol-2-ylphenyl)methyl]-3-chloro-benzamide](/img/structure/B14728350.png)
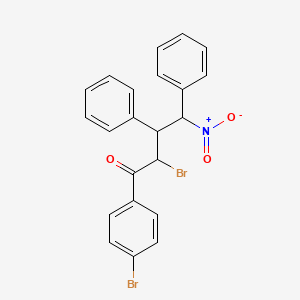

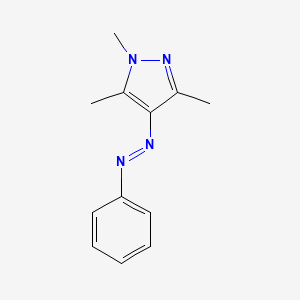
![Silane, [(2,2-dibromocyclopropyl)methyl]trimethyl-](/img/structure/B14728369.png)
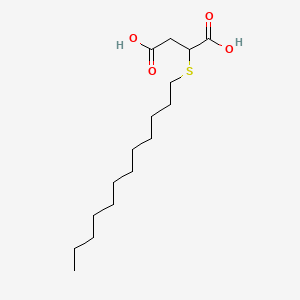

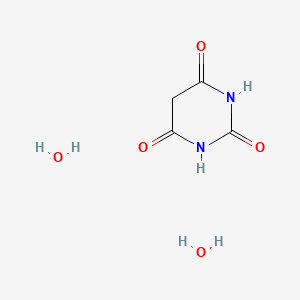

![4-Methyl-1,2,4,4a,5,6-hexahydro-3H-pyrido[1,2-a]quinolin-3-one](/img/structure/B14728398.png)
